5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Overview
Description
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Moiety: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced via an acylation reaction using phenylcarbonyl chloride.
Attachment to the Naphthalene Ring: The final step involves coupling the piperazine derivative with a naphthalene carboxylic acid derivative under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biology: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Chemistry: Its unique structure allows for exploration in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide involves:
Molecular Targets: The compound targets acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor studied for Alzheimer’s disease.
N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide:
Uniqueness
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring, piperazine moiety, and phenylcarbonyl group, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-5-chloronaphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O2S/c30-24-13-7-10-21-22(24)11-6-12-23(21)27(35)32-29(37)31-25-14-4-5-15-26(25)33-16-18-34(19-17-33)28(36)20-8-2-1-3-9-20/h1-15H,16-19H2,(H2,31,32,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCWLDYGPATMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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